1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H17N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h8-9H,1-7H2,(H,11,12) |
InChI Key |
NUZOVAWOBXITOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3=NCCCN23 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
Cyclization of Functionalized Precursors
Alternative routes involve cyclization of pre-functionalized substrates. For example:
- Enamine intermediates derived from β-aminoketones undergo acid-catalyzed cyclization to form the tricyclic core.
- Metal-mediated reactions , such as palladium-catalyzed cross-couplings, enable the construction of the nitrogen-containing rings.
Example Protocol:
- Precursor synthesis : React 2-bromocyclohexene with an azidoalkylamine.
- Cyclization : Use Pd(OAc)₂/Xantphos catalyst in DMF at 100°C.
- Purification : Column chromatography (SiO₂, hexane/EtOAc).
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 55–65% |
Post-Functionalization of Azadienes
1-Azadienes generated via Method 1 can be further functionalized:
- N-Acylation with acyl chlorides introduces substituents at the nitrogen position.
- Reductive amination with NaBH₃CN modifies the imine moiety.
Functionalization Data:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| N-Acylation | Ac₂O, pyridine | N-Acyl azadiene | 70–85% |
| Reductive amination | NaBH₃CN, MeOH | Secondary amine | 60–78% |
Challenges and Optimization
- Regioselectivity : Competing pathways during cyclization require careful control of temperature and catalysts.
- Stability : 1-Azadienes are sensitive to moisture; reactions must be conducted under inert atmospheres.
- Scalability : Radical cyclizations exhibit moderate scalability due to reliance on initiators like AIBN.
Summary of Synthetic Routes
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition-Elimination | Intramolecular 1,3-dipolar cycloaddition | High atom economy | Multi-step purification |
| Metal-Catalyzed Cyclization | Pd-mediated coupling | Modular substituent introduction | Catalyst cost |
| Radical Cyclization | AIBN-initiated radical formation | Mild conditions | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tricyclic Nitrogen Heterocycles
Key Observations:
Ring Strain : The [7.4.0.0²,⁷] system may exhibit different strain dynamics than the [8.3.0.0³,⁷] framework, influencing reactivity and stability.
Functionalization : The absence of carbaldehyde and oxidanylidene groups in the target compound suggests divergent synthetic applications.
Challenges in Identification
Accretion products like peroxides are frequently misidentified due to overlapping mass spectral features . However, nitrogen-rich tricyclics such as 1,8,10-Triazatricyclo[7.4.0.0²,⁷]tridec-8-ene could be distinguished via NMR or X-ray crystallography, as exemplified by the structurally resolved PDB ligand .
Biological Activity
1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex organic compound characterized by its unique tricyclic structure that incorporates three nitrogen atoms within its framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene |
| InChI Key | NUZOVAWOBXITOF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)NC3=NCCCN23 |
The biological activity of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene is primarily attributed to its interactions with various molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways that are critical in disease processes.
Pharmacological Applications
Research has indicated that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-cancer Potential : Investigations into its anti-cancer properties have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cell lines.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various triazine derivatives, including 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene against common bacterial strains. The results indicated significant inhibition of bacterial growth compared to control samples (IC50 values ranged from 20 µg/mL to 50 µg/mL) .
- Anti-cancer Research : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours of exposure . The mechanism was linked to the downregulation of angiogenesis markers such as VEGF.
- Neuroprotective Effects : A recent study explored the neuroprotective potential of triazine derivatives in an animal model of Alzheimer's disease. Results showed that administration of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls .
Comparison with Related Compounds
To better understand the unique properties of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
